6-Bromo-3-(ethylsulfanyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid
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Overview
Description
6-Bromo-3-(ethylsulfanyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a bromine atom at the 6-position, an ethylsulfanyl group at the 3-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(ethylsulfanyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclocondensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions.
Introduction of the Ethylsulfanyl Group: This step involves the substitution of a suitable leaving group with an ethylsulfanyl group, often using ethylthiol in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(ethylsulfanyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone, and the carboxylic acid group can be reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: NBS, bromine
Substitution: Nucleophiles (amines, thiols), bases
Oxidation: Oxidizing agents (e.g., hydrogen peroxide)
Reduction: Reducing agents (e.g., lithium aluminum hydride)
Coupling: Palladium catalysts, boronic acids
Major Products
Substitution Products: Various substituted pyrazolo[1,5-a]pyridines
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Coupling Products: Biaryl compounds
Scientific Research Applications
6-Bromo-3-(ethylsulfanyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of diseases such as tuberculosis.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Biological Studies: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(ethylsulfanyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring system but with different heteroatoms and functional groups.
Uniqueness
6-Bromo-3-(ethylsulfanyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to the specific combination of substituents, which confer distinct chemical and biological properties. Its bromine atom allows for further functionalization, and the ethylsulfanyl group provides unique reactivity compared to other similar compounds .
Properties
CAS No. |
2304583-54-6 |
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Molecular Formula |
C10H9BrN2O2S |
Molecular Weight |
301.16 g/mol |
IUPAC Name |
6-bromo-3-ethylsulfanylpyrazolo[1,5-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9BrN2O2S/c1-2-16-9-7-4-3-6(11)5-13(7)12-8(9)10(14)15/h3-5H,2H2,1H3,(H,14,15) |
InChI Key |
AQVCWPCSBBVCNH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C2C=CC(=CN2N=C1C(=O)O)Br |
Origin of Product |
United States |
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